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Compound of Interest

Compound Name: 4-Propyl-4-heptanol

Cat. No.: B1594163 Get Quote

For Immediate Release

This guide provides a detailed spectroscopic comparison of 4-Propyl-4-heptanol, a tertiary

alcohol, with its structural isomers and related compounds. The analysis focuses on Nuclear

Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS), offering valuable data for researchers, scientists, and professionals in drug

development for structural elucidation and quality control.

Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for 4-Propyl-4-heptanol and

related alcohols. These compounds were selected to illustrate the influence of structural

variations, such as the degree of substitution at the alcohol carbon and chain isomerism, on

their spectral properties.
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Compound Structure
¹H NMR (δ,

ppm)

¹³C NMR (δ,

ppm)
IR (cm⁻¹)

Mass

Spectrometr

y (m/z)

4-Propyl-4-

heptanol

Tri-n-propyl

carbinol

-OH: ~1.3 (s,

1H)-CH₂-:

~1.4 (m,

12H)-CH₃:

~0.9 (t, 9H)

C-OH: ~75-

CH₂-: ~45,

~17-CH₃: ~14

-OH (broad):

3600-3200C-

O: ~1150

M⁺: Not

observed[M-

H₂O]⁺:

140[M-

propyl]⁺: 115

(base peak)

[M-propyl-

H₂O]⁺: 97

n-Heptanol 1-Heptanol

-OH:

variable-

CH₂OH: ~3.6

(t)-CH₂-: 1.2-

1.6 (m)-CH₃:

~0.9 (t)

-CH₂OH:

~62-CH₂-:

~32, ~31,

~29, ~25,

~22-CH₃: ~14

-OH (broad):

3400-3200C-

O: ~1050

M⁺: 116

(weak)[M-

H₂O]⁺: 98m/z

43, 57, 70

4-Heptanol

di-n-

Propylcarbino

l

-OH:

variable-

CHOH: ~3.6

(quintet)-

CH₂-: 1.3-1.5

(m)-CH₃:

~0.9 (t)

-CHOH: ~72-

CH₂-: ~41,

~19-CH₃: ~14

-OH (broad):

3400-3200C-

O: ~1100

M⁺: 116

(weak)[M-

H₂O]⁺: 98m/z

73, 59, 45

3-Ethyl-3-

pentanol

Triethylcarbin

ol

-OH: ~1.2 (s)-

CH₂-: ~1.4

(q)-CH₃: ~0.8

(t)

C-OH: ~76-

CH₂-: ~32-

CH₃: ~8

-OH (broad):

3600-3200C-

O: ~1150

M⁺: Not

observed[M-

ethyl]⁺: 87

(base peak)

[M-H₂O]⁺: 98

Note: NMR chemical shifts are approximate and can vary with solvent and concentration. IR

frequencies for the -OH stretch are for hydrogen-bonded samples.
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¹H NMR Spectroscopy: The most telling feature in the ¹H NMR spectrum of 4-Propyl-4-
heptanol is the absence of a proton on the carbinol carbon (the carbon bearing the -OH

group). In contrast, n-heptanol (a primary alcohol) shows a triplet around 3.6 ppm for the -

CH₂OH protons, and 4-heptanol (a secondary alcohol) displays a multiplet (quintet) in a similar

region for the -CHOH proton. The hydroxyl proton (-OH) signal is a singlet for the tertiary

alcohols and its chemical shift can vary.

¹³C NMR Spectroscopy: The chemical shift of the carbinol carbon is diagnostic of the alcohol

type. For the tertiary alcohol 4-Propyl-4-heptanol, the C-OH signal appears around 75 ppm.

This is slightly downfield compared to the secondary alcohol 4-heptanol (~72 ppm) and

significantly downfield from the primary alcohol n-heptanol (~62 ppm).

Infrared (IR) Spectroscopy: All the alcohols exhibit a broad absorption band in the region of

3600-3200 cm⁻¹ due to the O-H stretching vibration of hydrogen-bonded molecules.[1] A key

distinguishing feature is the position of the C-O stretching vibration. For tertiary alcohols like 4-
Propyl-4-heptanol and 3-ethyl-3-pentanol, this band appears at a higher wavenumber (~1150

cm⁻¹) compared to secondary (~1100 cm⁻¹) and primary (~1050 cm⁻¹) alcohols.[1][2]

Mass Spectrometry: The molecular ion peak for tertiary alcohols is often weak or absent.[3][4]

The mass spectrum of 4-Propyl-4-heptanol is characterized by the absence of the molecular

ion (m/z 158) and a base peak at m/z 115, corresponding to the loss of a propyl radical. Alpha-

cleavage and dehydration are common fragmentation pathways for alcohols.[4][5]

Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The

general experimental protocols are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Samples were dissolved in a deuterated solvent (typically CDCl₃)

containing tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Spectroscopy: Spectra were acquired on a 300 MHz or higher field NMR

spectrometer. Data was collected with a sufficient number of scans to achieve a good signal-

to-noise ratio.
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¹³C NMR Spectroscopy: Spectra were obtained on the same instrument, typically with proton

decoupling. A larger number of scans were required due to the lower natural abundance of

the ¹³C isotope.

Infrared (IR) Spectroscopy:

Sample Preparation: A thin film of the neat liquid sample was placed between two sodium

chloride (NaCl) or potassium bromide (KBr) plates.

Data Acquisition: Spectra were recorded using a Fourier-Transform Infrared (FTIR)

spectrometer over the range of 4000-600 cm⁻¹. A background spectrum was collected and

subtracted from the sample spectrum.

Mass Spectrometry (MS):

Sample Introduction: Samples were introduced into the mass spectrometer via Gas

Chromatography (GC-MS) to ensure separation and purity.

Ionization: Electron Ionization (EI) at 70 eV was used to generate the mass spectra.

Data Acquisition: The mass-to-charge ratios (m/z) of the resulting fragments were recorded.

Visualization of Structural Relationships
The following diagram illustrates the structural relationships between 4-Propyl-4-heptanol and

the compared compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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